molecular formula C23H26N2O9 B4990319 1-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-dimethoxybenzoyl)piperazine oxalate

1-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-dimethoxybenzoyl)piperazine oxalate

Cat. No. B4990319
M. Wt: 474.5 g/mol
InChI Key: JOMAHXZXJFNPEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-dimethoxybenzoyl)piperazine oxalate is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is also known as BDP or benzodioxolylpiperazine.

Mechanism of Action

BDP acts on the central nervous system by modulating the activity of serotonin receptors. It has been shown to have high affinity for 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. BDP also has moderate affinity for dopamine receptors, which may contribute to its potential therapeutic effects in Parkinson's disease.
Biochemical and Physiological Effects:
BDP has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to increase levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. BDP has also been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

BDP has several advantages for lab experiments, including its high affinity for serotonin and dopamine receptors, its potential therapeutic properties, and its ability to act as a scaffold for drug development. However, BDP also has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on BDP. One direction is the development of new drugs based on the BDP scaffold for the treatment of various diseases. Another direction is the study of BDP's potential therapeutic effects in human clinical trials. Additionally, further research is needed to fully understand the biochemical and physiological effects of BDP and its potential toxicity at high doses.

Synthesis Methods

BDP can be synthesized using a multi-step process involving the reaction of 1,3-benzodioxole and piperazine with 3,4-dimethoxybenzoyl chloride. The resulting compound is then treated with oxalic acid to form the oxalate salt of BDP. The synthesis of BDP has been optimized to increase yield and purity, making it a viable compound for scientific research.

Scientific Research Applications

BDP has been studied for its potential therapeutic properties in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, BDP has been shown to have anxiolytic and antidepressant effects in animal models. In pharmacology, BDP has been studied for its potential as a drug target for the treatment of various diseases, including cancer, schizophrenia, and Parkinson's disease. In medicinal chemistry, BDP has been used as a scaffold for the development of new drugs with improved pharmacological properties.

properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5.C2H2O4/c1-25-17-6-4-16(12-19(17)26-2)21(24)23-9-7-22(8-10-23)13-15-3-5-18-20(11-15)28-14-27-18;3-1(4)2(5)6/h3-6,11-12H,7-10,13-14H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMAHXZXJFNPEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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